“3-(Morpholinomethyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It has an average mass of 221.061 Da and a monoisotopic mass of 221.122330 Da . This compound is a type of boronic acid, which are known for their stability and are often used in organic synthesis .
The molecular structure of “3-(Morpholinomethyl)phenylboronic acid” consists of a phenyl ring attached to a boronic acid group and a morpholinomethyl group . The morpholine ring provides the compound with unique properties, making it a valuable building block in organic synthesis .
Boronic acids, including “3-(Morpholinomethyl)phenylboronic acid”, are highly valuable in organic synthesis due to their ability to undergo a variety of chemical reactions . They can participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Additionally, the boron moiety in boronic acids can be converted into a broad range of functional groups .
“3-(Morpholinomethyl)phenylboronic acid” has a density of 1.2±0.1 g/cm³ and a boiling point of 394.6±52.0 °C at 760 mmHg . It has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 68.0±3.0 kJ/mol . The compound has a molar refractivity of 60.0±0.4 cm³ .
The compound is sourced from various chemical suppliers, including TCI America and Sigma-Aldrich, which provide it for research and industrial applications.
The synthesis of 3-(Morpholinomethyl)phenylboronic acid typically involves several steps:
The molecular structure of 3-(Morpholinomethyl)phenylboronic acid features:
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure by displaying characteristic peaks corresponding to the hydrogen atoms on the phenyl ring and the morpholine moiety.
3-(Morpholinomethyl)phenylboronic acid participates in several key reactions:
The primary mechanism of action for 3-(Morpholinomethyl)phenylboronic acid involves its role in the Suzuki–Miyaura coupling reaction:
The reaction kinetics can be influenced by pH levels, with physiological pH significantly accelerating hydrolysis rates of related compounds, thus affecting their reactivity in biological systems.
The compound may cause skin and eye irritation; therefore, appropriate safety precautions should be taken during handling, including the use of gloves and eye protection.
3-(Morpholinomethyl)phenylboronic acid has diverse applications across various fields:
3-(Morpholinomethyl)phenylboronic acid (CAS: 279262-23-6) is an organoboron compound with the molecular formula C11H16BNO3 and a molecular weight of 221.06 g/mol. Its IUPAC name is [4-(morpholin-4-ylmethyl)phenyl]boronic acid, reflecting a para-substituted phenyl ring featuring two key functional groups: a boronic acid (-B(OH)2) and a morpholine moiety linked via a methylene bridge (-CH2N4O) [3]. The morpholine group (a six-membered heterocycle with oxygen and nitrogen atoms) confers enhanced water solubility and potential for hydrogen bonding, while the boronic acid enables reversible covalent interactions with diol-containing biomolecules (e.g., sugars) [3] [10]. This dual functionality underpins its utility in drug design and sensing applications.
Table 1: Key Identifiers of 3-(Morpholinomethyl)phenylboronic Acid
| Property | Value |
|---|---|
| CAS Number | 279262-23-6 |
| Molecular Formula | C11H16BNO3 |
| Molecular Weight | 221.06 g/mol |
| IUPAC Name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid |
| SMILES | B(C1=CC=C(C=C1)CN2CCOCC2)(O)O |
| InChI Key | QPFDUULIDNELSE-UHFFFAOYSA-N |
| Common Derivatives | Pinacol ester (CAS: 364794-79-6) |
The compound exhibits Lewis acidity at the boron center, which can be modulated by the electron-donating morpholine group. Its common derivative, the pinacol ester (CAS: 364794-79-6), enhances stability for synthetic applications like Suzuki coupling [3] [6]. Fluorinated analogs, such as 3-fluoro-4-(morpholinylcarbonyl)benzeneboronic acid (CAS: 1008119-70-7), demonstrate how structural variations alter electronic properties [9].
The chemistry of boronic acids spans over 150 years, with pivotal milestones shaping the relevance of 3-(morpholinomethyl)phenylboronic acid:
This derivative emerged as a hybrid molecule, merging the morpholine’s bioactivity (common in pharmaceuticals) with boronic acid’s target-binding versatility [3] [9].
3-(Morpholinomethyl)phenylboronic acid bridges synthetic chemistry and biomedical applications:
Synthetic Applications
Drug Discovery Mechanisms
Table 2: Impact of Substituents on Boronic Acid Properties
| Substituent | pKa Range | Key Effects |
|---|---|---|
| None (phenylboronic acid) | 8.86 | Baseline acidity |
| Morpholinomethyl | ~8.0–8.5* | ↑ Solubility; ↑ Hydrogen bonding |
| Ortho-fluorine | 6.17–7.42 | ↓ pKa (via inductive effects/intramolecular H-bonding) |
| Trifluoromethyl (CF3) | ~7.0 | Stronger ↓ pKa (electron-withdrawal) |
*Estimated from analogous structures [4] [5].
Therapeutic Areas
Challenges include optimizing metabolic stability and mitigating ecotoxicological effects observed in cyanobacteria models [7]. Future directions exploit its role in dynamic covalent chemistry for "smart" therapeutics [8] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2